

# An In-depth Technical Guide to 1-Propanol, 2-(1-ethoxyethoxy)-

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## Compound of Interest

Compound Name: 1-Propanol, 2-(1-ethoxyethoxy)-

CAS No.: 82614-85-5

Cat. No.: B1638492

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Propanol, 2-(1-ethoxyethoxy)-**, a molecule of interest in synthetic organic chemistry. The document elucidates the compound's structure, physicochemical parameters, and spectroscopic profile. A detailed, field-proven protocol for its synthesis via the protection of a diol is presented, accompanied by a discussion of the underlying reaction mechanism. The guide further explores the compound's reactivity, emphasizing its role as a protected intermediate and its potential applications in the nuanced landscape of drug development and complex molecule synthesis. Safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting. This whitepaper is intended to be a critical resource for researchers and professionals engaged in the chemical sciences, providing both foundational knowledge and practical insights into the utility of this acetal.

# Introduction: Unveiling **1-Propanol, 2-(1-ethoxyethoxy)-**

**1-Propanol, 2-(1-ethoxyethoxy)-**, with the IUPAC name 2-(1-ethoxyethoxy)propan-1-ol, is an organic molecule characterized by the presence of both a primary alcohol and an acetal functional group.<sup>[1]</sup> This unique structural combination imparts a specific set of chemical properties that are of significant interest in the field of organic synthesis. The acetal moiety serves as a stable protecting group for a diol, allowing for selective transformations at other reactive sites within a molecule. This capability is particularly valuable in the multi-step synthesis of complex pharmaceuticals and other high-value chemical entities.

The strategic use of protecting groups is a cornerstone of modern organic synthesis. Acetals, such as the one present in **1-Propanol, 2-(1-ethoxyethoxy)-**, are favored for their stability under a variety of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.<sup>[2][3][4][5]</sup> Their facile introduction and subsequent removal under mild acidic conditions provide a robust and versatile tool for the synthetic chemist.<sup>[2][3][5]</sup> This guide will delve into the specific attributes of **1-Propanol, 2-(1-ethoxyethoxy)-**, offering a detailed exploration of its chemical nature and potential applications.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development.

### Physicochemical Properties

While extensive experimentally determined data for **1-Propanol, 2-(1-ethoxyethoxy)-** is not readily available in the public domain, its key physicochemical properties can be reliably computed and are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and for designing appropriate purification protocols.

Property	Value	Source
IUPAC Name	2-(1-ethoxyethoxy)propan-1-ol	PubChem[1]
CAS Number	82614-85-5	-
Molecular Formula	C <sub>7</sub> H <sub>16</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	148.20 g/mol	PubChem[1]
XLogP3-AA (Computed)	0.6	PubChem[1]
Topological Polar Surface Area	38.7 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

- <sup>1</sup>H NMR:** The proton NMR spectrum of **1-Propanol, 2-(1-ethoxyethoxy)-** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a triplet for the terminal methyl group of the ethoxy moiety, a quartet for the adjacent methylene group, a doublet for the methyl group on the acetal carbon, a quartet for the acetal proton, signals for the methylene and methine protons of the propanol backbone, and a broad singlet for the hydroxyl proton, which would be exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:** The carbon NMR spectrum provides information on the carbon framework of the molecule. A <sup>13</sup>C NMR spectrum for (2S)-2-(1-ethoxyethoxy)propan-1-ol is available, offering insight into the expected chemical shifts.[1] Distinct signals would be anticipated for each of the seven carbon atoms, with those bonded to oxygen atoms appearing at lower field (higher ppm values).

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (2S)-2-(1-ethoxyethoxy)propan-1-ol is available in public databases.[1] The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound, along with characteristic fragment ions resulting from the cleavage of the acetal and ether linkages.

The IR spectrum of **1-Propanol, 2-(1-ethoxyethoxy)-** would be characterized by a broad absorption band in the region of  $3200-3600\text{ cm}^{-1}$ , indicative of the O-H stretching vibration of the primary alcohol. Strong C-O stretching bands would also be expected in the fingerprint region (around  $1000-1200\text{ cm}^{-1}$ ) corresponding to the ether and acetal functionalities.

## Synthesis and Reaction Mechanism

The synthesis of **1-Propanol, 2-(1-ethoxyethoxy)-** is illustrative of a common and efficient method for the protection of diols. The reaction involves the acid-catalyzed addition of an alcohol to a vinyl ether.

## Synthetic Protocol: Protection of 1,2-Propanediol

This protocol details the synthesis of **1-Propanol, 2-(1-ethoxyethoxy)-** from commercially available starting materials.

Materials:

- 1,2-Propanediol
- Ethyl vinyl ether
- Anhydrous Dichloromethane (DCM)
- Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator

- Standard laboratory glassware

Procedure:

- To a solution of 1,2-propanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add ethyl vinyl ether (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to yield pure **1-Propanol, 2-(1-ethoxyethoxy)-**.

## Reaction Mechanism and Rationale

The formation of the acetal proceeds through a well-established acid-catalyzed mechanism. The acid catalyst protonates the vinyl ether, generating a resonance-stabilized carbocation. The primary alcohol of the 1,2-propanediol then acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate. Subsequent proton transfer and reaction with another molecule of the alcohol (in this case, intramolecularly or with another molecule of propanediol) would lead to the acetal. However, in this specific synthesis, the reaction is controlled to favor the mono-protected product. The use of a catalytic amount of a mild acid like PPTS is crucial to prevent unwanted side reactions and decomposition of the product.

Caption: Synthetic workflow for **1-Propanol, 2-(1-ethoxyethoxy)-**.

# Reactivity and Applications in Drug Development

The chemical reactivity of **1-Propanol, 2-(1-ethoxyethoxy)-** is dominated by the interplay between the primary alcohol and the acetal protecting group.

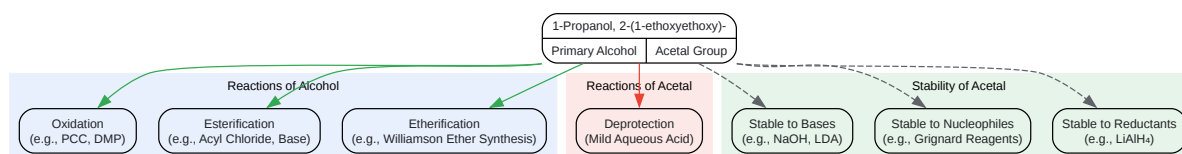
## Key Reactions

- **Reactions of the Primary Alcohol:** The free primary hydroxyl group can undergo a wide range of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This allows for further functionalization of the molecule while the adjacent hydroxyl group remains protected.
- **Deprotection of the Acetal:** The ethoxyethoxy group can be readily removed under mild aqueous acidic conditions (e.g., acetic acid in water/THF) to regenerate the 1,2-diol. This orthogonality is a key advantage in complex synthetic sequences.[3]

## Role in Drug Development and Complex Synthesis

The primary application of **1-Propanol, 2-(1-ethoxyethoxy)-** and similar structures in drug development lies in their use as chiral building blocks and intermediates. By protecting one of the hydroxyl groups of a diol, chemists can selectively modify the other, enabling the construction of complex stereocenters, a critical aspect of modern medicinal chemistry.

The stability of the acetal to basic and nucleophilic conditions allows for a wide array of synthetic transformations to be performed on other parts of the molecule without affecting the protected diol. For instance, reactions involving Grignard reagents, organolithiums, or metal hydrides can be carried out in the presence of the ethoxyethoxy group.[5][6]



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Caption: Reactivity profile of **1-Propanol, 2-(1-ethoxyethoxy)-**.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **1-Propanol, 2-(1-ethoxyethoxy)-** is not widely available, a comprehensive safety protocol can be established based on the known hazards of its functional groups (alcohol and ether/acetal) and related compounds.

## Hazard Identification

- **Flammability:** The compound is expected to be a combustible liquid. Vapors may be flammable and form explosive mixtures with air. Keep away from heat, sparks, and open flames.
- **Health Hazards:** May cause eye, skin, and respiratory tract irritation. Inhalation of high concentrations of vapors may cause drowsiness or dizziness. Ingestion may be harmful.

## Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably in a chemical fume hood.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- **Spill Response:** In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Ensure adequate ventilation and eliminate all ignition sources.

## First Aid Measures

- **Inhalation:** Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
- **Skin Contact:** Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

## Conclusion

**1-Propanol, 2-(1-ethoxyethoxy)-** represents a valuable chemical entity for synthetic chemists, particularly in the realms of pharmaceutical research and the synthesis of complex organic molecules. Its utility as a protected form of 1,2-propanediol, combined with the reactivity of its free primary alcohol, allows for a wide range of selective chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a practical synthetic protocol, an analysis of its reactivity, and essential safety and handling information. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling the safe and effective use of this compound in their synthetic endeavors.

## References

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